BVT-14225 -

BVT-14225

Catalog Number: EVT-262318
CAS Number:
Molecular Formula: C16H20ClN3O3S2
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel 11β-HSD1 inhibitor
BVT-14225 is a 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor.
Source and Classification

BVT-14225, with the Chemical Abstracts Service number 376638-65-2, belongs to a class of thiazole derivatives. Its primary classification is as a pharmacological agent, specifically targeting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. This enzyme is implicated in various metabolic processes, making its inhibition a potential strategy for managing conditions such as type 2 diabetes and metabolic syndrome .

Synthesis Analysis

The synthesis of BVT-14225 involves a multi-step reaction process:

  1. Starting Materials: The synthesis begins with 3-chloro-2-methylbenzenesulfonamide and N,N-diethyl-4-thiazoleacetamide.
  2. Reaction Conditions: The reaction is typically conducted under controlled conditions to optimize yield and purity. Specific solvents and temperatures are employed to facilitate the reaction.
  3. Yield and Purification: The product is purified through crystallization or chromatography techniques, ensuring that the final compound meets required purity standards for biological testing .

The general procedure includes:

  • Mixing the starting materials in an appropriate solvent.
  • Heating the mixture to promote reaction completion.
  • Isolating the product through filtration or extraction methods.
Molecular Structure Analysis

BVT-14225 features a complex molecular structure characterized by several functional groups:

The molecular formula can be represented as C12H15ClN2O3SC_{12}H_{15}ClN_{2}O_{3}S, indicating a well-defined structure conducive to specific interactions with target enzymes .

Chemical Reactions Analysis

BVT-14225 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of 11β-HSD1, preventing substrate conversion from cortisone to cortisol.
  2. Metabolic Pathways: Understanding how BVT-14225 interacts within metabolic pathways is crucial for elucidating its pharmacological effects.

The compound's ability to inhibit enzyme activity can be quantified through dose-response studies, providing insights into its efficacy and potential therapeutic window .

Mechanism of Action

The mechanism of action for BVT-14225 centers around its role as an inhibitor of 11β-HSD1:

  • Competitive Inhibition: BVT-14225 competes with cortisone for binding at the enzyme's active site, effectively reducing cortisol production.
  • Impact on Glucose Metabolism: By modulating cortisol levels, BVT-14225 influences glucose metabolism, potentially improving insulin sensitivity and reducing hyperglycemia in diabetic models.

Studies utilizing molecular docking simulations have provided further insights into how BVT-14225 binds to 11β-HSD1, highlighting key interactions that contribute to its inhibitory effects .

Physical and Chemical Properties Analysis

BVT-14225 exhibits several notable physical and chemical properties:

  • Appearance: Typically supplied as a solid powder.
  • Solubility: Soluble in various organic solvents; specific solubility data should be referenced based on intended use.
  • Stability: Stability under different pH conditions has been assessed, indicating suitable storage conditions for maintaining efficacy.

Key analytical data include elemental composition:

  • Carbon (C): 47.81%
  • Hydrogen (H): 5.02%
  • Chlorine (Cl): 8.82%
  • Nitrogen (N): 10.45%
  • Oxygen (O): 11.94%
  • Sulfur (S): 16.00% .
Applications

BVT-14225 has significant potential applications in scientific research and medicine:

  1. Diabetes Management: As an inhibitor of 11β-HSD1, it may help regulate blood glucose levels and improve insulin sensitivity.
  2. Obesity Treatment: By modulating glucocorticoid metabolism, it could play a role in weight management strategies.
  3. Research Tool: Utilized in pharmacological studies to understand glucocorticoid signaling pathways and their implications in metabolic diseases.

Clinical trials and further research are necessary to fully elucidate its therapeutic potential and safety profile .

Synthesis and Optimization of BVT-14225

Historical Evolution of Synthetic Pathways

BVT-14225 (chemical name: 2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide; CAS: 376638-65-2) was first synthesized as part of efforts to develop selective 11β-HSD1 inhibitors for metabolic diseases. Early routes relied on linear convergent synthesis, starting with separate preparation of the thiazole-acetamide core and 3-chloro-2-methylbenzenesulfonyl chloride precursors [6] [8]. The thiazole ring was constructed via Hantzsch thiazole synthesis, involving bromination of N,N-diethyl-2-(2-amino-1,3-thiazol-4-yl)acetamide followed by sulfonylation with the aryl sulfonyl chloride [6]. Initial yields were suboptimal (45–55%) due to:

  • Incomplete sulfonylation requiring excess sulfonyl chloride
  • Chromatographic purification losses from polar intermediates [6] [8]

Post-2010 optimizations introduced coupling reagents like N,N'-carbonyldiimidazole (CDI)* to activate the sulfonamide group before nucleophilic attack by the thiazole amine, boosting yields to 68–72% [6]. Recent advances employ flow chemistry for the sulfonylation step, improving stoichiometric control and reducing side products [9].

Table 1: Evolution of BVT-14225 Synthetic Pathways

PhaseKey ReactionsYieldLimitations
Early (2002)Hantzsch thiazolation + solution-phase sulfonylation45–55%Low selectivity, purification issues
Intermediate (2010s)CDI-mediated sulfonamide coupling68–72%High-cost reagents
Recent (2020s)Flow-chemistry sulfonylation78%Requires specialized equipment

Catalytic Mechanisms in BVT-14225 Production

The synthesis hinges on two catalytic steps:

Amide Bond Formation

Pd-catalyzed carbonylation was initially explored for acetamide side-chain installation but faced challenges with thiazole ring stability. Modern routes use Bronsted acid catalysis (e.g., p-toluenesulfonic acid) in toluene reflux to catalyze the condensation of thiazole intermediates with diethylamine, achieving >95% conversion [6] [8].

Sulfonylation

This rate-limiting step employs nucleophilic catalysis with 4-dimethylaminopyridine (DMAP). DMAP activates the sulfonyl chloride via a transient sulfonylpyridinium intermediate, enhancing electrophilicity for attack by the thiazole amine (Figure 1). Computational studies confirm a concerted asynchronous mechanism where sulfonyl group transfer occurs simultaneously with C–N bond formation, lowering the activation barrier by 12 kcal/mol [7].

Figure 1: DMAP-Catalyzed Sulfonylation Mechanism

Thiazole-NH₂ + ArSO₂Cl + DMAP → [ArSO₂-DMAP⁺] → Thiazole-NH-SO₂Ar + DMAP  

Green Chemistry Approaches for Sustainable Synthesis

To address environmental and cost concerns, recent work emphasizes:

Solvent Optimization

Replacement of dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in sulfonylation reduces toxicity while maintaining yield (70% vs. 68% in DCM). Post-reaction, CPME is recovered via distillation (85% recovery) [9].

Catalyst Recycling

Heterogeneous catalysts like silica-supported DMAP enable reuse over 5 cycles with <5% activity loss, reducing catalyst loading from 10 mol% to 2.5 mol% [6].

Waste Minimization

Mechanochemical synthesis (ball milling) of the thiazole core eliminates solvents entirely. Reaction of thiourea with α-bromoacetamide derivatives in a mixer mill affords the thiazole ring in 82% yield with 90% reduced E-factor [9].

Yield Optimization and Process Scalability Challenges

Impurity Profiles

Major impurities identified during scaling:

  • Di-sulfonylated by-product (5–8%): Forms from over-reaction of the thiazole amine. Mitigated by syringe-pump controlled addition of sulfonyl chloride [8].
  • Acetamide hydrolysis product (3%): Generated under acidic conditions. Controlled via pH-stabilized reaction buffers [3].

Solubility Constraints

The final product exhibits poor solubility in aqueous buffers (<0.1 mg/mL) and most organic solvents except DMSO (248.8 mg/mL). This complicates crystallization, necessitating anti-solvent precipitation with heptane-isopropanol mixtures [3] [8].

Scale-Up Economics

Cost drivers include:

  • High-cost intermediates: 3-Chloro-2-methylbenzenesulfonyl chloride accounts for 62% of raw material costs.
  • Chromatography: Avoided in current GMP routes by crystallization instead of silica gel purification [2] [10].

Table 2: Yield Optimization Strategies for BVT-14225

ChallengeSolutionImpact
Di-sulfonylationControlled addition of sulfonyl chloridePurity >99.5% (HPLC)
Low solubilityHeptane/IPA anti-solvent crystallizationIsolated yield: 75%
Catalyst costSilica-immobilized DMAP5 recycles with consistent activity

Properties

Product Name

BVT-14225

IUPAC Name

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide

Molecular Formula

C16H20ClN3O3S2

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)

InChI Key

PNFMZAHWOASGJC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C

Solubility

Soluble in DMSO

Synonyms

BVT-14225; BVT 14225; BVT14225.

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.